1-methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-18(11-15-5-3-4-6-16(15)12-18)13-19-17(21)14-7-9-20(10-8-14)25(2,22)23/h3-6,14H,7-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGADBOUCBIAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indene moiety. The methanesulfonyl group is then introduced through sulfonation reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various indene derivatives. The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1-Methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide has shown potential in medicinal chemistry due to its ability to interact with various biological targets. The compound may exhibit activity against certain enzymes or receptors involved in disease processes.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, derivatives of piperidine have been studied for their effects on apoptosis in cancer cells .
- Neurological Studies : The indene moiety is often associated with neuroprotective effects. Studies suggest that compounds featuring indene structures may have therapeutic potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves several steps, starting with the preparation of the piperidine ring and the indene moiety. The methanesulfonyl group is introduced through sulfonation reactions.
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Synthesis of the piperidine ring using appropriate precursors. |
| 2 | Formation of the indene moiety through cyclization reactions. |
| 3 | Introduction of the methanesulfonyl group via sulfonation reactions. |
Pharmacological Insights
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease conditions.
- Receptor Modulation : Interaction with neurotransmitter receptors could lead to altered signaling pathways, potentially resulting in therapeutic effects for neurological disorders.
Industrial Applications
Beyond medicinal chemistry, this compound's unique properties lend themselves to various industrial applications, including:
- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its chemical reactivity.
- Material Science : The compound's structural characteristics may allow it to be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Q & A
What are the critical parameters for optimizing the synthesis of 1-methanesulfonyl-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-4-carboxamide?
Level: Basic
Answer:
Synthesis optimization involves precise control of reaction conditions, including:
- Solvent selection: Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility and reaction efficiency .
- Catalysts: Triethylamine is commonly used to neutralize acidic byproducts and improve yields in carboxamide coupling reactions .
- Temperature: Stepwise heating (e.g., 50–80°C) ensures intermediate stability and minimizes side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating high-purity products .
How can spectroscopic techniques validate the structural integrity of this compound?
Level: Basic
Answer:
- NMR spectroscopy: Key signals include:
- IR spectroscopy: Peaks at ~1631 cm⁻¹ (C=O stretch) and ~3314 cm⁻¹ (N-H stretch) confirm carboxamide functionality .
- Mass spectrometry: High-resolution MS (e.g., m/z 416 [M+H]⁺) validates molecular weight .
What advanced computational strategies predict the compound’s biological targets?
Level: Advanced
Answer:
- Molecular docking: Tools like AutoDock Vina assess binding affinity to enzymes (e.g., carbonic anhydrase) by simulating interactions with the sulfonamide and piperidine moieties .
- QSAR modeling: Quantitative structure-activity relationship models correlate substituent effects (e.g., methoxy vs. nitro groups) with inhibitory potency .
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to guide fluorophore design for fluorescent derivatives .
How should researchers resolve contradictions in reported synthetic yields for similar carboxamides?
Level: Advanced
Answer:
- Comparative analysis: Replicate protocols using variable catalysts (e.g., triethylamine vs. DMAP) and solvents (ethanol vs. DMF) to identify yield-limiting factors .
- Kinetic studies: Monitor reaction progress via TLC or in situ IR to detect intermediate degradation or side-product formation .
- Statistical optimization: Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .
What methodological approaches evaluate the compound’s potential as a carbonic anhydrase inhibitor?
Level: Advanced
Answer:
- Enzyme assays: Measure IC₅₀ values using stopped-flow CO₂ hydration assays, comparing inhibition to reference drugs like acetazolamide .
- Crystallography: Co-crystallize the compound with human carbonic anhydrase II to resolve binding modes at the active-site zinc ion .
- Cellular permeability: Use Caco-2 cell monolayers to assess membrane penetration, critical for in vivo efficacy .
How can structure-activity relationship (SAR) studies improve pharmacological properties?
Level: Advanced
Answer:
- Analog synthesis: Modify the methoxy group (e.g., replace with halogens or bulkier substituents) to enhance target selectivity .
- Metabolic stability: Introduce fluorine atoms or methyl groups to reduce cytochrome P450-mediated oxidation .
- Bioisosteric replacement: Substitute the methanesulfonyl group with sulfonamides or phosphonates to modulate solubility and potency .
What integrated workflows enhance the development of fluorescent derivatives?
Level: Advanced
Answer:
- Computational screening: Use TD-DFT to predict absorption/emission spectra of maleimide-functionalized analogs .
- Synthetic validation: Couple fluorophores (e.g., BODIPY) to the piperidine carboxamide via amide or click chemistry .
- In vitro imaging: Test derivatives in live-cell assays to confirm target-specific fluorescence and low cytotoxicity .
What safety protocols are essential for laboratory handling?
Level: Basic
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., methanol) .
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
